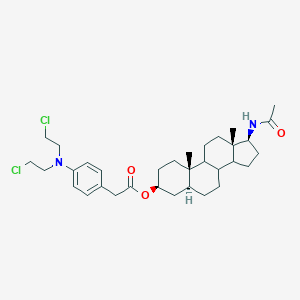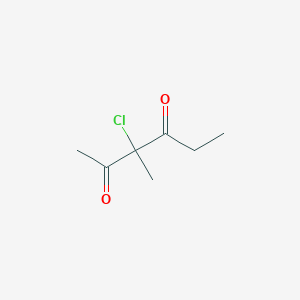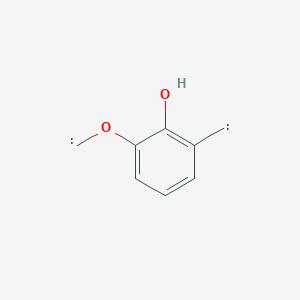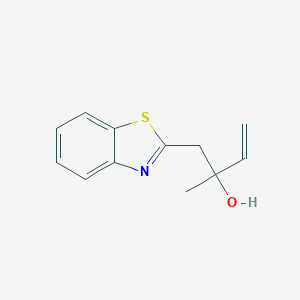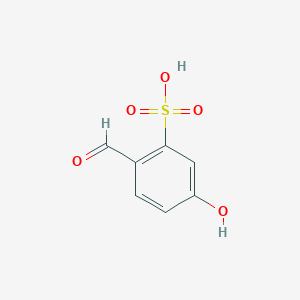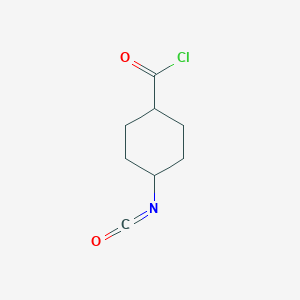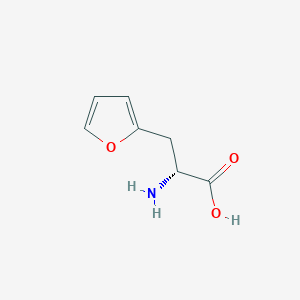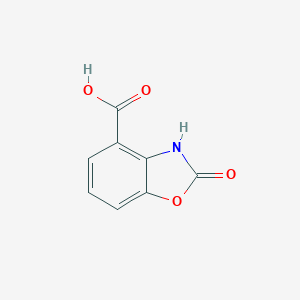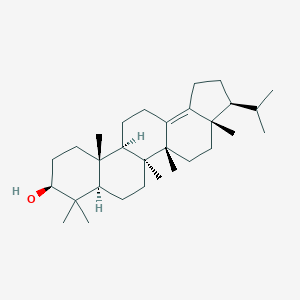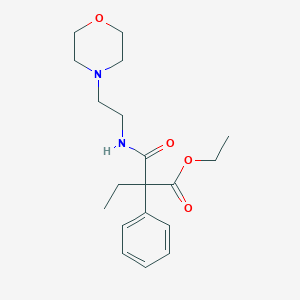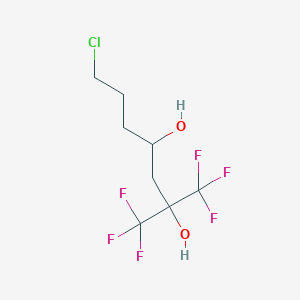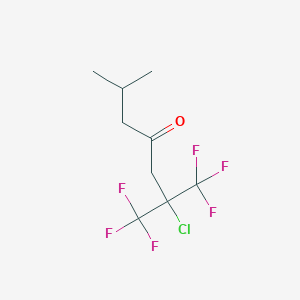
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a chemical compound used in various scientific research applications. It is a colorless liquid with a molecular weight of 295.66 g/mol and a boiling point of 154-155°C. This compound is also known as CF3CHClCOC(CH3)2CH2CH3 and is synthesized using specific methods.
Wirkmechanismus
The mechanism of action of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is not well understood. However, it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- are not well studied. However, it is believed to have low toxicity and does not pose any significant health risks.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- in lab experiments include its high purity, low toxicity, and availability. However, its limitations include its high cost and complex synthesis process.
Zukünftige Richtungen
1. Synthesis of derivatives: Future research can focus on synthesizing derivatives of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- and studying their properties.
2. Study of mechanism of action: Future research can focus on studying the mechanism of action of this compound and its interactions with various nucleophiles.
3. Development of new applications: Future research can focus on developing new applications of this compound in various fields, including pharmaceuticals and organic synthesis.
4. Optimization of synthesis process: Future research can focus on optimizing the synthesis process of this compound to reduce its cost and increase its yield.
Conclusion:
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a chemical compound with various scientific research applications. Its synthesis process is complex, and its mechanism of action is not well understood. However, it is believed to have low toxicity and does not pose any significant health risks. Future research can focus on synthesizing derivatives, studying the mechanism of action, developing new applications, and optimizing the synthesis process of this compound.
Synthesemethoden
The synthesis of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl-1,3-dioxolane with heptanone in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is used in various scientific research applications, including:
1. As a reagent in organic synthesis: This compound is used as a reagent in the synthesis of various organic compounds.
2. As a starting material for the synthesis of pharmaceuticals: This compound is used as a starting material for the synthesis of various pharmaceuticals.
3. As a solvent: This compound is used as a solvent in various chemical reactions.
Eigenschaften
CAS-Nummer |
101913-92-2 |
|---|---|
Produktname |
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- |
Molekularformel |
C9H11ClF6O |
Molekulargewicht |
284.62 g/mol |
IUPAC-Name |
2-chloro-1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C9H11ClF6O/c1-5(2)3-6(17)4-7(10,8(11,12)13)9(14,15)16/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
OQZHHNFWZUUXMV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)Cl |
Kanonische SMILES |
CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)Cl |
Andere CAS-Nummern |
101913-92-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



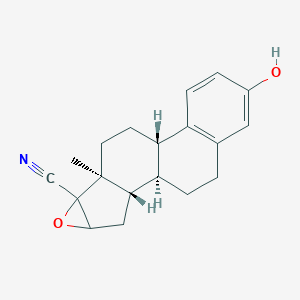
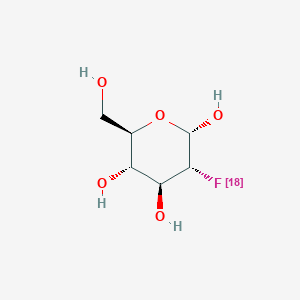
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
